3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine

Physicochemical characterization Quality control Solid-state properties

Accelerating hit-to-lead timelines is constrained by scaffolds lacking orthogonal reactive handles. 3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1097153-77-9) resolves this with its unique combination of a bromothiophene for cross-coupling diversification and a 4-fluorophenyl group for metabolic stability modulation and ¹⁹F NMR tracking. - Dual-handle design enables parallel Suzuki library synthesis and in-cell target engagement studies in a single workflow. - LogP 4.05 and fluorophenyl motif provide CNS drug-like properties, directly addressing metabolic stability needs in kinase and GPCR programs. - Consistent 95% purity ensures reliable SAR correlations in whole-plant agrochemical assays, where impurities confound phytotoxicity results.

Molecular Formula C13H8BrFN2OS
Molecular Weight 339.18 g/mol
CAS No. 1097153-77-9
Cat. No. B1519213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine
CAS1097153-77-9
Molecular FormulaC13H8BrFN2OS
Molecular Weight339.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(ON=C2C3=CC=C(S3)Br)N)F
InChIInChI=1S/C13H8BrFN2OS/c14-10-6-5-9(19-10)12-11(13(16)18-17-12)7-1-3-8(15)4-2-7/h1-6H,16H2
InChIKeyBXXLZSMGVCTZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1097153-77-9) – Compound Profile for Research Procurement


3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1097153-77-9) is a heterocyclic small molecule belonging to the isoxazole amine class, featuring a 5-bromothiophene and a 4-fluorophenyl substituent [1]. It is commercially available as a research chemical with a typical purity of 95% and is used as a versatile building block in medicinal chemistry and agrochemical discovery programs [1].

Synthetic handle Bromine enables cross-coupling for library synthesis
Lipophilicity modulation Fluorine substitution adjusts logP and metabolic stability profile
Consistent purity High-purity specification supports reproducible SAR studies

Why Substitute 3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine? Structural Determinants of Function


The compound’s unique combination of a bromothiophene ring and a 4-fluorophenyl group on the isoxazole scaffold creates a substitution pattern that cannot be replicated by simple analogs. The bromine atom serves as a critical synthetic handle for cross-coupling reactions, while the fluorine atom modulates lipophilicity and metabolic stability; removing either motif (e.g., 3-(thiophen-2-yl) or 4-phenyl analogs) fundamentally alters the molecule’s physicochemical and reactivity profile, directly impacting its utility in structure-activity relationship (SAR) studies [1].

Des-bromo analog Removing bromine eliminates the cross-coupling handle, limiting late-stage diversification.
Non-fluorinated analog Absence of fluorine may shift lipophilicity and solubility, altering SAR interpretation.

Quantitative Differentiation Evidence for 3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine


Melting Point as a Purity and Handling Indicator vs. Des-Fluoro Analog

The target compound exhibits a melting point of 141–143 °C, as experimentally determined by the supplier [1]. This value is significantly higher than the des-fluoro analog 3-(5-bromothiophen-2-yl)-4-phenyl-1,2-oxazol-5-amine (estimated mp ~110–120 °C based on similar scaffolds), providing a measurable indicator of batch identity and purity [1]. A higher melting point generally correlates with lower solubility and distinct formulation requirements.

Melting Point Comparison
Class-level inference
141–143 °C vs ~110–120 °C
Reported mp supports batch identity and purity verification.
Comparator mp estimated from structural analogs; target value experimentally determined.
Physicochemical characterization Quality control Solid-state properties

Lipophilicity (logP) Modulation by 4-Fluorophenyl vs. Non-Fluorinated Analog

The predicted logP of the target compound is 4.05, as reported by the supplier [1]. In contrast, the non-fluorinated analog 3-(5-bromothiophen-2-yl)-4-phenyl-1,2-oxazol-5-amine is predicted to have a logP of approximately 4.5–4.8 (estimated by atom-based contribution methods, as no experimental data are available) [2]. The fluorine substitution reduces logP by ~0.5–0.8 log units, thereby enhancing aqueous solubility and potentially improving oral bioavailability.

Lipophilicity (logP) Comparison
Class-level inference
4.05 vs 4.5–4.8 (predicted)
Fluorine substitution moderates lipophilicity; may support drug-likeness screening.
Predicted values; no experimental logP data available.
Lipophilicity Drug-likeness ADME prediction

Synthetic Utility: Bromine as a Cross-Coupling Handle vs. Chloro or Des-Halo Analogs

The bromine atom on the thiophene ring enables efficient Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. The C–Br bond dissociation energy (BDE) is lower than that of C–Cl (BDE: C–Br ~285 kJ/mol vs. C–Cl ~339 kJ/mol), allowing for milder catalytic conditions and higher functional group tolerance [1]. The des-bromo analog 3-(thiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine lacks this orthogonal reactivity site, limiting its use as a late-stage diversification intermediate .

C–Br Bond Reactivity
Class-level inference
C–Br BDE ≈ 285 kJ/mol
Lower BDE versus C–Cl (≈339 kJ/mol) enables mild cross-coupling conditions.
General bond dissociation data; not compound-specific. Des-bromo analog lacks reactive handle.
Synthetic chemistry Cross-coupling Building block versatility

Purity Benchmark: 95% Assay Consistency Across Multiple Independent Suppliers

Three independent suppliers (Enamine, Leyan, CymitQuimica) consistently report a minimum purity of 95% for this compound, as verified by LC-MS or HPLC [1]. This cross-supplier agreement reduces the risk of batch-to-batch variability that is frequently observed with less common analogs (e.g., 3-(3-bromothiophen-2-yl)isoxazol-5-amine, where purity reports range from 90% to 97%) .

Purity Specification Consistency
Head-to-head
≥95% across 3 suppliers
Narrow purity range supports procurement confidence and reduces re-purification needs.
Supplier COA consistency; comparator exhibits wider reported variability.
Quality assurance Reproducibility Supplier comparison

Recommended Application Scenarios for 3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine Based on Quantitative Evidence


Lead Optimization in Kinase or GPCR Inhibitor Programs

The compound’s logP of 4.05 (Section 3.2) places it within the favorable range for CNS drug candidates. Its bromine handle allows rapid parallel synthesis of focused libraries for SAR exploration, while the fluorophenyl group provides a metabolic stability advantage often sought in kinase and GPCR inhibitor optimization [1]. Procurement teams engaged in CNS or oncology programs should prioritize this scaffold over non-fluorinated or des-bromo analogs to accelerate hit-to-lead timelines.

Agrochemical Discovery: Fungicide or Herbicide Lead Generation

Isoxazole amines are a privileged scaffold in agrochemicals (e.g., HPPD inhibitors, fungicides). The bromine substituent enables late-stage diversification via Suzuki coupling to introduce aryl or heteroaryl groups common in commercial herbicides, while the melting point (141–143 °C) ensures thermal stability for field formulation studies [1]. The consistent 95% purity (Section 3.4) supports reliable structure-activity relationship (SAR) correlations in whole-plant assays, where impurities can confound phytotoxicity results.

Chemical Biology Probe Development

The combination of a bromine atom (for photoaffinity labeling or click chemistry via azide displacement) and a fluorine atom (for ¹⁹F NMR tracking) makes this compound a privileged starting point for designing chemical probes. The lower C–Br BDE (Section 3.3) facilitates selective functionalization under mild conditions, while the 4-fluorophenyl group provides a distinct ¹⁹F NMR signal for in-cell target engagement studies [1]. Procurement for chemical biology labs should prioritize this dual-handle scaffold over single-handle analogs to maximize experimental readouts.

Application
Selection Property
Validation Focus
Kinase/GPCR inhibitor lead optimization
Bromine handle for parallel library synthesis; fluorine moderates lipophilicity
Purity consistency; logP within drug-likeness range
Agrochemical discovery
Thermal stability; cross-coupling versatility for scaffold diversification
Reproducible purity for whole-plant SAR; scaffold identity verification
Chemical biology probe development
Dual reactive handles (Br for labeling, 19F for NMR tracking)
Mild functionalization conditions; functional group tolerance
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